molecular formula C11H12N2O B102198 6-methoxy-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene CAS No. 19279-85-7

6-methoxy-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene

Cat. No.: B102198
CAS No.: 19279-85-7
M. Wt: 188.23 g/mol
InChI Key: ZYCPGPHRDMAIQP-UHFFFAOYSA-N
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Description

6-methoxy-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene is a heterocyclic compound with a unique structure that combines an imidazole ring fused to a quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with glyoxal in the presence of a suitable catalyst to form the imidazoquinoline core . The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide.

Industrial Production Methods

large-scale synthesis would generally follow similar routes as laboratory methods, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

6-methoxy-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and modifications to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene is unique due to its specific structural features, such as the methoxy group and the fused imidazoquinoline ring system. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

CAS No.

19279-85-7

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

6-methoxy-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene

InChI

InChI=1S/C11H12N2O/c1-14-9-5-8-3-2-4-13-7-12-10(6-9)11(8)13/h5-7H,2-4H2,1H3

InChI Key

ZYCPGPHRDMAIQP-UHFFFAOYSA-N

SMILES

COC1=CC2=C3C(=C1)N=CN3CCC2

Canonical SMILES

COC1=CC2=C3C(=C1)N=CN3CCC2

Synonyms

4H-Imidazo[4,5,1-ij]quinoline,5,6-dihydro-8-methoxy-(8CI)

Origin of Product

United States

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